Structural Uniqueness: Absolute Stereochemistry and Substitution Pattern
Hydramicromelin D possesses a distinct (2R,3S,4S) absolute configuration on its 3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl moiety, as determined by extensive spectroscopic analysis [1]. This stereochemistry differentiates it from hydramicromelins A-C, which are epimers with different configurations [2], and from integerrimelin, which has a different oxidation pattern on its prenyl unit [1]. No other commercially available coumarin from *Micromelum* shares this exact three-dimensional structure.
| Evidence Dimension | Absolute Stereochemistry (Oxolanone Ring) |
|---|---|
| Target Compound Data | (2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl |
| Comparator Or Baseline | Hydramicromelins A-C (epimeric mixtures with different configurations) [2] |
| Quantified Difference | Unique stereoisomer; not found in other hydramicromelins |
| Conditions | Structure determined by 1D/2D NMR, MS, and optical rotation in methanol |
Why This Matters
Stereochemistry is a critical determinant of biological target engagement; procuring the correct stereoisomer ensures experimental reproducibility and valid structure-activity relationship conclusions.
- [1] Phakhodee, W., Pattarawarapan, M., Pongparn, P., & Laphookhieo, S. (2014). Naturally occurring prenylated coumarins from Micromelum integerrimum twigs. Phytochemistry Letters, 7, 165-168. View Source
- [2] He, H. P., Shen, Y. M., Zuo, G. Y., Yang, X. S., & Hao, X. J. (2001). Three new coumarins from Micromelum integerrimum. Chinese Chemical Letters, 12(7), 603-606. View Source
